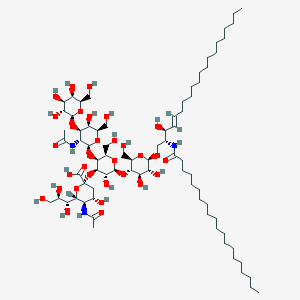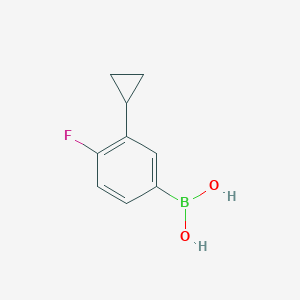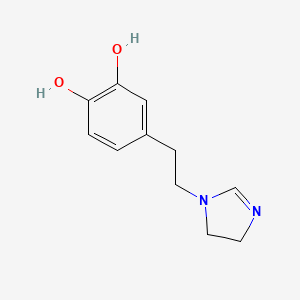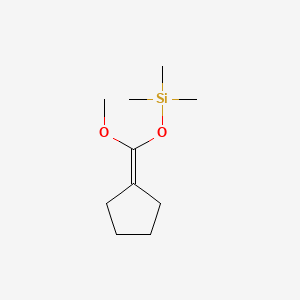
Ganglioside gm1,ammonium salt,bovine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ganglioside GM1, ammonium salt, bovine, is a complex glycosphingolipid derived from bovine brain tissue. It is a monosialoganglioside, meaning it contains one sialic acid residue. This compound plays a crucial role in cellular processes, particularly in the nervous system, where it is involved in cell signaling, neuroprotection, and neurodevelopment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ganglioside GM1, ammonium salt, bovine, typically involves the extraction and purification from bovine brain tissue. The process begins with the homogenization of brain tissue, followed by lipid extraction using organic solvents such as chloroform and methanol. The gangliosides are then separated using chromatographic techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The final product is obtained by converting the ganglioside to its ammonium salt form through ion exchange processes .
Industrial Production Methods: Industrial production of ganglioside GM1, ammonium salt, bovine, follows similar extraction and purification steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced chromatographic techniques and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions: Ganglioside GM1, ammonium salt, bovine, can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sialic acid residue or other hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the ceramide backbone or other functional groups.
Substitution: Substitution reactions can occur at the hydroxyl or amine groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include periodate and permanganate under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while substitution can result in various acylated or alkylated derivatives .
Aplicaciones Científicas De Investigación
Ganglioside GM1, ammonium salt, bovine, has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosphingolipid chemistry and interactions.
Biology: It plays a role in cell signaling studies, particularly in the nervous system.
Industry: It is used in the development of diagnostic tools and as a standard in analytical techniques.
Mecanismo De Acción
Ganglioside GM1, ammonium salt, bovine, exerts its effects through several mechanisms:
Cell Signaling: It interacts with cell surface receptors and modulates signal transduction pathways.
Neuroprotection: It stabilizes cell membranes and protects neurons from apoptosis and oxidative stress.
Molecular Targets: Ganglioside GM1 targets various receptors, including TrkA, TrkB, and the GDNF receptor complex, influencing neuronal survival and growth.
Comparación Con Compuestos Similares
Ganglioside GM1, ammonium salt, bovine, can be compared with other gangliosides such as:
Ganglioside GM2: Contains two sialic acid residues and is involved in similar neuroprotective functions.
Ganglioside GM3: Contains one sialic acid residue but differs in its ceramide structure and biological functions.
Ganglioside GD1a: Contains two sialic acid residues and is more complex in structure and function.
Uniqueness: Ganglioside GM1 is unique due to its specific interactions with neurotrophic receptors and its prominent role in neuroprotection and neurodevelopment. Its ability to modulate calcium flux and stabilize cell membranes sets it apart from other gangliosides .
Propiedades
Fórmula molecular |
C77H139N3O31 |
|---|---|
Peso molecular |
1602.9 g/mol |
Nombre IUPAC |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[(E,2R,3S)-3-hydroxy-2-(icosanoylamino)icos-4-enoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C77H139N3O31/c1-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38-56(91)80-48(49(88)37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-2)45-102-73-65(98)63(96)67(54(43-84)105-73)107-75-66(99)71(111-77(76(100)101)39-50(89)57(78-46(3)86)70(110-77)59(92)51(90)40-81)68(55(44-85)106-75)108-72-58(79-47(4)87)69(61(94)53(42-83)103-72)109-74-64(97)62(95)60(93)52(41-82)104-74/h35,37,48-55,57-75,81-85,88-90,92-99H,5-34,36,38-45H2,1-4H3,(H,78,86)(H,79,87)(H,80,91)(H,100,101)/b37-35+/t48-,49+,50+,51-,52-,53-,54-,55-,57-,58-,59-,60+,61+,62+,63-,64-,65-,66-,67-,68+,69-,70-,71-,72+,73-,74+,75+,77+/m1/s1 |
Clave InChI |
GTTLZSUWCRJZRC-CRQBLQEMSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@H](/C=C/CCCCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-amino-5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12823146.png)

![N,N-Diethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B12823173.png)
![2,7-Dichloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B12823176.png)

![Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate](/img/structure/B12823183.png)

![(6-Bromo-5h-imidazo[2,1-b][1,3]oxazin-3-yl)(morpholino)methanone](/img/structure/B12823199.png)
![1-Methyl-3-(((4-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12823215.png)




